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Compound of Interest |

3-Bromo-2,4-
Compound Name:

dimethylbenzaldehyde
CAS No.: 693285-59-5
Cat. No.: B3193225

Get Quote

This guide serves as a comprehensive technical resource for researchers, chemists, and

professionals in drug development on the chemical compound 3-Bromo-2,4-
dimethylbenzaldehyde. Given the limited direct literature on this specific isomer, this
document synthesizes data from foundational chemical principles, predictive modeling, and
experimental data from closely related structural analogs to provide a robust and practical
overview.

Introduction

3-Bromo-2,4-dimethylbenzaldehyde is a polysubstituted aromatic aldehyde. Its structure,
featuring an electrophilic bromine atom and a reactive aldehyde group on a dimethylated
benzene ring, positions it as a versatile intermediate in synthetic organic chemistry. The
interplay of electron-donating methyl groups and electron-withdrawing bromo and aldehyde
substituents creates a unique electronic profile, making it a valuable building block for
constructing complex molecular architectures, particularly in the synthesis of novel
pharmaceutical agents and materials. This guide provides a detailed examination of its
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properties, a plausible and detailed synthetic protocol, predicted spectroscopic data for
characterization, and an expert analysis of its potential applications.

Section 1: Chemical Identity and Properties

Precise identification is critical for any chemical synthesis and application. The following tables
summarize the key identifiers and predicted physicochemical properties for 3-Bromo-2,4-
dimethylbenzaldehyde.

Table 1: Chemical Identifiers

Identifier Value Source

CAS Number 693285-59-5 Inferred from Supplier Data

Molecular Formula CoHoBrO PubChemLite[1]

Molecular Weight 213.07 g/mol PubChemLite[1]
3-bromo-2,4- ]

IUPAC Name ) PubChemLite[1]
dimethylbenzaldehyde

SMILES CC1=C(C(=C(C=C1)C=0)C)Br  PubChemlLite[1]
YJCKVJIMBZBBHOR- .

InChlKey PubChemLite[1]

UHFFFAOYSA-N

Table 2: Physicochemical Properties (Predicted & Estimated)
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Property

Value

Source & Notes

Appearance

Estimated to be a colorless to

pale yellow solid or liquid.

Based on analogs like 3-

Bromobenzaldehyde[2]

Monoisotopic Mass

211.98367 Da

PubChemLite (Predicted)[1]

XlogP 2.8 PubChemLite (Predicted)[1]
Not available. Estimated to be o
- , _ Extrapolated from similar
Boiling Point >200 °C at atmospheric
structures.
pressure.
Melting Point Not available. --
Predicted to be soluble in
common organic solvents like N )
B ] Standard solubility behavior for
Solubility Dichloromethane, Ethyl

Acetate, and THF. Low

solubility in water.

aryl halides.

Section 2: Synthesis and Mechanistic Insights

While a specific, peer-reviewed synthesis for 3-Bromo-2,4-dimethylbenzaldehyde is not

readily available, a highly plausible and efficient route is the direct electrophilic bromination of

the commercially available precursor, 2,4-dimethylbenzaldehyde.

Proposed Synthetic Route: Electrophilic Aromatic

Substitution

The rationale for this approach is based on the directing effects of the substituents on the

aromatic ring. The two methyl groups are ortho-, para-directing activators, while the aldehyde

group is a meta-directing deactivator. The C3 position is ortho to the C2-methyl group and meta

to the aldehyde, making it a sterically accessible and electronically favorable site for

bromination.
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Synthetic Workflow
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Caption: Proposed synthesis of 3-Bromo-2,4-dimethylbenzaldehyde.

Detailed Experimental Protocol (Self-Validating)

o Reactor Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet, add 2,4-dimethylbenzaldehyde (1.0 eq) and
anhydrous dichloromethane (CH2Cl2) (approx. 10 mL per gram of starting material).

 Inert Atmosphere & Cooling: Purge the system with nitrogen. Cool the flask to 0 °C using an
ice-water bath. Causality: Cooling the reaction controls the rate of the exothermic
bromination, minimizing the formation of poly-brominated side products.
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Catalyst Addition: Add anhydrous iron(lll) bromide (FeBrs) (0.1 eq) to the stirred solution.
Causality: FeBrs acts as a Lewis acid catalyst, polarizing the Br-Br bond to generate a potent
electrophile (Br* equivalent) necessary for aromatic substitution.

Bromine Addition: Dissolve molecular bromine (Br2) (1.05 eq) in a small amount of CH2Clz
and add it to the dropping funnel. Add the bromine solution dropwise to the reaction mixture
over 30-60 minutes, maintaining the temperature at 0 °C.

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly
warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin
Layer Chromatography (TLC).

Work-up and Quench: Once the starting material is consumed, cool the mixture back to 0 °C.
Slowly add a saturated aqueous solution of sodium thiosulfate (Na2S203) to quench any
unreacted bromine (the red-brown color will disappear). Causality: This quenching step is a
self-validating control; the disappearance of color confirms the neutralization of excess
hazardous bromine.

Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer
sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate
(NazS0a).

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the final
product.

Section 3: Spectroscopic Characterization
(Predicted)

For any synthesized compound, structural verification is paramount. Below are the predicted
spectroscopic signatures for 3-Bromo-2,4-dimethylbenzaldehyde based on its structure.

e 'H NMR (400 MHz, CDCls):
o & ~10.2 ppm (s, 1H): Aldehyde proton (-CHO).

o & ~7.5-7.8 ppm (d, 1H): Aromatic proton at C5.
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o 0 ~7.1-7.3 ppm (d, 1H): Aromatic proton at C6.

o & ~2.5 ppm (s, 3H): Methyl protons at C4.

o 0 ~2.4 ppm (s, 3H): Methyl protons at C2.

e 13C NMR (100 MHz, CDCl3):

o 0 ~192 ppm: Aldehyde carbonyl carbon (C=0).

[¢]

0 ~140-145 ppm: Aromatic carbons C2 and C4 (substituted with methyl groups).

[e]

0 ~130-135 ppm: Aromatic carbons C1 and C5.

o

0 ~125 ppm: Aromatic carbon C6.

[¢]

0 ~120 ppm: Aromatic carbon C3 (substituted with bromine).
o O ~20-22 ppm: Methyl carbons.
e IR Spectroscopy (ATR):
o ~2820 & 2720 cm~1: Characteristic C-H stretches of the aldehyde (Fermi doublet).
o ~1700 cm~1: Strong C=0 stretch of the aromatic aldehyde.
o ~1600, 1480 cm~1: C=C stretching vibrations of the aromatic ring.
e Mass Spectrometry (El):

o A characteristic pair of molecular ion peaks (M* and M+2) of nearly equal intensity around
m/z 212 and 214, which is the definitive signature of a molecule containing one bromine
atom. PubChemlLite predicts the [M+H]* adduct at m/z 212.99095.[1]

Section 4: Reactivity and Potential Applications in
Drug Development
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The structure of 3-Bromo-2,4-dimethylbenzaldehyde offers two primary sites for chemical
modification, making it a versatile scaffold.

3-Bromo-2,4-dimethylbenzaldehyde
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Caption: Key reaction pathways for 3-Bromo-2,4-dimethylbenzaldehyde.

e Aldehyde Group Chemistry: The aldehyde can be easily converted into other functional
groups. It can be reduced to a primary alcohol, oxidized to a carboxylic acid, or used in
condensation and olefination reactions to build larger molecules.

e Aryl Bromide Chemistry: The C-Br bond is a prime handle for modern cross-coupling
reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the strategic
introduction of diverse aryl, heteroaryl, vinyl, or amino groups, enabling rapid library
synthesis for screening.

Potential Applications:

e Oncology: Substituted benzaldehydes are precursors to various kinase inhibitors and other
anticancer agents.[3] The 3-bromo-4,5-dihydroisoxazole scaffold, a related structural class,
has shown potent inhibitory activity against glyceraldehyde-3-phosphate dehydrogenase
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(GAPDH), a key enzyme in cancer cell metabolism.[4] This compound could serve as a
starting point for novel GAPDH inhibitors.

o Neuroscience: Derivatives of bromobenzaldehyde have been investigated for their potential
as anxiolytic and antidepressant agents.[5]

 Inflammatory Diseases: Natural bromophenols, such as 3-bromo-4,5-
dihydroxybenzaldehyde found in marine algae, exhibit significant antioxidant and anti-
inflammatory properties, offering cytoprotection against oxidative stress.[6] This suggests
that synthetic analogs derived from 3-Bromo-2,4-dimethylbenzaldehyde could be explored
for similar activities.

Section 5: Safety and Handling

No specific safety data sheet exists for 3-Bromo-2,4-dimethylbenzaldehyde. The following
information is extrapolated from the safety profiles of structurally similar compounds like 3-
bromobenzaldehyde and 3-bromo-4-methylbenzaldehyde.[2]

Table 3: Consolidated Hazard and Precautionary Information
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Category GHS Codes Description

Harmful if swallowed.Causes

skin irritation.May cause an
Hazard Statements H302H315H317H319H335 allergic skin reaction.Causes

serious eye irritation.May

cause respiratory irritation.

Avoid breathing
dust/fume/gas/mist/vapors/spr
ay.Wear protective
gloves/protective clothing/eye
protection/face protection.IF
SWALLOWED: Call a POISON
P261P280P301+P312P302+P  CENTER or doctor/physician if
352P305+P351+P338 you feel unwell.IF ON SKIN:
Wash with plenty of soap and
water.IF IN EYES: Rinse

cautiously with water for

Precautionary Statements

several minutes. Remove
contact lenses, if present and

easy to do. Continue rinsing.

e Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume
hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side
shields or goggles.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents and strong bases.

e First Aid:

o Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate
medical attention.

o Skin: Remove contaminated clothing and wash the affected area with soap and water.
Seek medical attention if irritation persists.
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o Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.

o Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical
attention.

Conclusion

3-Bromo-2,4-dimethylbenzaldehyde is a promising but under-explored chemical
intermediate. Its structural features provide a wealth of opportunities for synthetic
diversification. This guide offers a foundational framework for its synthesis, characterization,
and safe handling, drawn from expert analysis of related chemical systems. It is anticipated that
this compound will prove to be a valuable tool for medicinal chemists and material scientists in
the development of novel and functional molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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